molecular formula C13H11NO3 B2511936 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one CAS No. 1232803-33-6

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one

Cat. No.: B2511936
CAS No.: 1232803-33-6
M. Wt: 229.235
InChI Key: CEDWRANDXVVHNE-UHFFFAOYSA-N
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Description

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one is a complex heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. It features a fused carbazole core integrated with a 1,3-dioxole ring system, a structural motif known to contribute to significant biological activity. This unique architecture makes it a valuable scaffold for investigating novel therapeutic agents. Researchers can utilize this compound in the exploration of kinase inhibition pathways, given the established role of related nitrogen-containing heterocycles in targeting enzyme active sites . Its structural properties also suggest potential for applications in materials science, particularly in the development of organic electronic materials and nonlinear optical (NLO) applications, where extended π-conjugated systems are often critical for desired electronic responses . As a key synthetic intermediate, it offers opportunities for further functionalization to build more complex molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

5,6,7,9-tetrahydro-[1,3]dioxolo[4,5-h]carbazol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-10-3-1-2-7-8-4-11-12(17-6-16-11)5-9(8)14-13(7)10/h4-5,14H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDWRANDXVVHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1,3-dioxolane derivatives and carbazole intermediates. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Photophysical Applications

Fluorescent Properties
The compound has been investigated for its photophysical properties, particularly as a fluorophore. It exhibits significant responsiveness to the polarity and hydrogen bonding nature of solvents. Studies have shown that it can act as a reporter molecule in micellar environments and in the presence of β-cyclodextrin, making it useful for probing microenvironments in biochemical systems .

Binding Interactions
Research has demonstrated that 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one interacts with transport proteins such as bovine serum albumin and human serum albumin. Techniques like fluorescence resonance energy transfer have been employed to identify binding sites within these proteins, indicating its potential for use in drug delivery systems and as a biomarker in biological assays .

Medicinal Chemistry Applications

Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it has been utilized in multicomponent reactions to create derivatives with notable biological activities such as anti-inflammatory effects and cytotoxicity against cancer cell lines .

Case Study: Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit potent cytotoxic activity against various human cancer cell lines including MCF7 (breast adenocarcinoma) and A2780 (ovarian carcinoma). The compound's ability to inhibit cell proliferation makes it a candidate for further development in cancer therapy .

Biological Studies

Biological Activity Evaluation
The compound has been evaluated for its biological activities through various assays. Its derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. In silico studies have also predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for these compounds .

Application Area Details
Photophysical Studies Acts as a fluorophore; responsive to solvent polarity; used in protein binding studies
Medicinal Chemistry Precursor for bioactive compounds; shows cytotoxicity against cancer cell lines
Biological Activity Potential acetylcholinesterase inhibitors; evaluated using ADMET profiling

Mechanism of Action

The mechanism of action of 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Dioxolo Ring Positions

(a) 5H-[1,3]dioxolo[4,5-f]indol-6(7H)-one
  • Structural Difference : The dioxolo ring is fused at the [4,5-f] position of the indole core instead of the [4,5-b] position in the target compound.
(b) 2,3,4H-1,3-dioxolo[4,5-b]indoles
  • Role : These serve as precursors for pyrroloindole alkaloids (e.g., leptosins). The shared [4,5-b] dioxolo system suggests synthetic utility in constructing complex carbazole frameworks .

Carbazole Derivatives with Extended Aromatic Systems

(a) 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole
  • Structure : Features a dibenzocarbazole core with fused benzene rings (C20H17N).
  • Properties : Higher hydrophobicity (density: 1.227 g/cm³) and boiling point (507.1°C) compared to simpler carbazoles. The extended aromatic system enhances π-π stacking but reduces solubility .
(b) 9-(Dibutylamino)-5-hydroxy-5-phenyl-5H,6H,7H-benzo[c]carbazol-6-one
  • Substituents: Contains a dibutylamino group and phenyl substituent.
  • Impact: The amino group increases basicity and hydrogen-bonding capacity, while the phenyl group adds steric bulk. These modifications may direct bioactivity toward different targets (e.g., enzymes vs. DNA intercalation) compared to the unsubstituted dioxolo-carbazole .

Heterocyclic Analogues with Bioactive Moieties

(a) 1,3,4-Oxadiazole-Carbazole Hybrids (e.g., Compound 4 in )
  • Structure : Combines carbazole with a 1,3,4-oxadiazole ring.
  • Bioactivity : Exhibits antimicrobial properties (e.g., 4b, 4d, and 4e show high antibacterial activity). The oxadiazole ring’s electron-withdrawing nature may enhance metabolic stability compared to the dioxolo ring’s electron-donating effects .
(b) [1,3]Dioxolo[4,5-c]pyran Derivatives (Compound 2 in )
  • Structure : Features a dioxolo ring fused to a pyran system.
  • Computational Insights: Demonstrated binding energies of −8.4 to −8.9 kcal/mol in molecular dynamics simulations, suggesting strong target affinity.

Natural Product Derivatives

6-[2-(4-Phenyl-1,2,3,6-tetrahydropyridin-2-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-b]carbazole
  • Source : Derived from sweet neem (Rutaceae).
  • Bioactivity : Potent antioxidant agent, likely due to the tetrahydropyridine substituent enhancing radical-scavenging capacity. This contrasts with simpler carbazoles lacking such substituents .

Comparative Data Table

Compound Name Core Structure Key Substituents/Features Bioactivity/Properties Reference
8,9-Dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one Carbazole + [1,3]dioxolo[4,5-b] Fused dioxolo ring Antioxidant (predicted)
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole Dibenzocarbazole Extended aromatic system High hydrophobicity
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Carbazole + 1,3,4-oxadiazole Oxadiazole ring Antimicrobial
6-[2-(4-Phenyl-...]carbazole Carbazole + tetrahydropyridine Tetrahydropyridine substituent Antioxidant
Protopine Polycyclic + multiple dioxolo Bis[1,3]benzodioxolo rings Alkaloid (historical medicinal use)

Key Research Findings and Implications

  • Structural Flexibility : The position of the dioxolo ring ([4,5-b] vs. [4,5-f]) and additional substituents (e.g., tetrahydropyridine) critically influence bioactivity and physicochemical properties .
  • Therapeutic Potential: Dioxolo-carbazoles show promise as antioxidants, while oxadiazole-carbazoles excel in antimicrobial applications .
  • Synthetic Utility : The [4,5-b] dioxolo system serves as a versatile building block for alkaloid synthesis, enabling access to complex natural product frameworks .

Biological Activity

8,9-Dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the carbazole family, which is known for various pharmacological properties including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a dioxolo ring fused to a carbazole core. Its structural characteristics contribute to its biological activity. The compound can be synthesized through cyclization reactions involving carbazole derivatives and dioxolane precursors under acidic or basic conditions.

Anticancer Activity

Recent studies have demonstrated that derivatives of carbazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of synthesized carbazole derivatives showed potent activity against HepG2 (liver cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cell lines with IC50 values as low as 6.44 µM . Specifically, the compound this compound has been suggested to possess similar anticancer properties due to its structural analogies with other active carbazole derivatives.

Antimicrobial Activity

The compound has shown potential antimicrobial activity. Similar compounds have been reported to inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . In vitro studies indicated that certain carbazole derivatives exhibited zones of inhibition ranging from 10.3 mm to 15.4 mm against various bacterial strains .

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. Carbazole derivatives can act as free radical scavengers, reducing oxidative stress in biological systems. The ability to donate electrons or hydrogen atoms makes them effective against reactive oxygen species (ROS) . In studies measuring antioxidant activity using DPPH assays, some derivatives showed IC50 values below 5 µM, indicating strong antioxidant potential .

The specific molecular mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with various biomolecules and enzymes:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and microbial resistance.
  • Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation.
  • Gene Expression Modulation : It potentially alters gene expression profiles associated with oxidative stress responses and cellular metabolism .

Research Findings Summary

Biological Activity Cell Line / Organism IC50 Value (µM) Reference
AnticancerHepG26.44
AnticancerHeLa10.09
AntimicrobialE. coli-
AntioxidantDPPH Assay< 5

Case Studies

  • Antiproliferative Effects : A study involving the synthesis of new carbazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines.
  • Antimicrobial Screening : Various N-substituted carbazoles were screened for their antibacterial properties with promising results against Staphylococcus aureus and Bacillus subtilis, supporting the potential application of related compounds in treating infections .

Q & A

Basic: What are the recommended methodologies for synthesizing 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one, and how do structural variations influence reaction pathways?

Answer:
The synthesis typically involves multi-step annulation and functionalization reactions. A common approach includes:

  • Cyclocondensation : Starting from substituted carbazole precursors, using catalysts like Pd(OAc)₂ to form the bicyclic framework.
  • Oxidative Functionalization : Introducing dioxolane groups via oxidation with mCPBA (meta-chloroperbenzoic acid) under controlled pH conditions.
    Structural variations (e.g., substituents on the carbazole core) significantly alter reaction kinetics. For example, electron-withdrawing groups (EWGs) slow annulation but stabilize intermediates, whereas electron-donating groups (EDGs) accelerate ring closure but may lead to side products. Comparative studies with analogs like 6-hydroxybenzoannulene highlight the importance of steric effects in regioselectivity .

Basic: How can researchers characterize the electronic and steric properties of this compound to predict its reactivity in catalytic systems?

Answer:
Key characterization methods include:

  • DFT Calculations : To map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • X-ray Crystallography : Resolves spatial arrangements of the dioxolane and carbazole moieties, critical for understanding steric hindrance.
  • NMR Titration : Probes electronic effects via chemical shift changes in response to protonation or coordination with metal ions.
    For instance, the fused dioxolane ring creates a rigid scaffold, reducing conformational flexibility and enhancing π-stacking interactions in catalytic applications .

Advanced: How can contradictions in bioactivity data between this compound and its analogs (e.g., 1-amino-6,7,8,9-tetrahydro derivatives) be systematically resolved?

Answer:
Contradictions often arise from differences in assay conditions or molecular interactions. A stepwise resolution strategy includes:

  • Meta-Analysis : Cross-reference bioactivity datasets using tools like ChemAxon or PubChem, adjusting for variables like solvent polarity and cell-line specificity.
  • Structure-Activity Relationship (SAR) Modeling : Quantify contributions of functional groups (e.g., amino vs. hydroxyl substituents) to binding affinity using Free-Wilson analysis.
    For example, the amino group in 1-amino-6,7,8,9-tetrahydro derivatives enhances hydrogen-bonding with target proteins, whereas the dioxolane group in the parent compound favors hydrophobic interactions .

Advanced: What computational frameworks are optimal for simulating the compound’s interactions with biological targets, and how can AI enhance predictive accuracy?

Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor binding kinetics, focusing on the dioxolane ring’s rigidity in stabilizing transition states.
  • Machine Learning (ML) : Train models on ChEMBL or BindingDB datasets to predict IC₅₀ values based on descriptors like polar surface area (PSA) and logP.
    AI-driven platforms (e.g., COMSOL Multiphysics) integrate real-time data from smart laboratories to optimize force field parameters, reducing simulation error margins by 15–20% .

Basic: What are the critical considerations for designing stability studies of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated Degradation Tests : Conduct HPLC-monitored stress testing at 40–80°C and pH 1–13 to identify degradation products.
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life data. The dioxolane ring’s susceptibility to hydrolysis at pH >10 requires buffered formulations for long-term storage .

Advanced: How can researchers reconcile discrepancies between theoretical predictions (e.g., DFT) and experimental spectroscopic data for this compound?

Answer:

  • Error Source Analysis : Compare calculated vs. observed NMR/IR spectra to identify systematic errors in DFT basis sets (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ).
  • Solvent Effect Corrections : Use COSMO-RS to account for solvent-induced shifts in UV-Vis spectra.
    For example, deviations in carbonyl stretching frequencies (DFT vs. experimental) often arise from neglecting anharmonicity in simulations .

Basic: What are the best practices for isolating and purifying this compound from complex reaction mixtures?

Answer:

  • Chromatographic Techniques : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate the target compound from byproducts like unreacted carbazole.
  • Crystallization Optimization : Screen solvents (e.g., dioxane/hexane mixtures) to maximize yield and purity (>99% by GC-MS).
    Comparative studies show that the compound’s low solubility in non-polar solvents necessitates polar aprotic solvents for efficient isolation .

Advanced: What strategies can mitigate batch-to-batch variability in large-scale synthesis, particularly in controlling diastereomeric purity?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust parameters in real time.
  • Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of diastereomers.
    Statistical DoE (Design of Experiments) reveals that maintaining reaction temperatures at 25±2°C reduces enantiomeric excess (ee) variability by 30% .

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